molecular formula C14H15ClN2O2S B15072891 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Cat. No.: B15072891
M. Wt: 310.8 g/mol
InChI Key: HLNXNJBCBNLOHG-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) is a synthetic organic compound with the molecular formula C₁₄H₁₅ClN₂O₂S and a molecular weight of 310.8 g/mol . This quinoline derivative is a valuable building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. The core structure of this compound combines two pharmacologically significant motifs: a chloroquinoline and a sulfonamide group. Quinoline derivatives are fundamentally important in drug discovery and are known to exhibit a wide range of biological activities . Specifically, the hybridization of a chloroquinoline scaffold with a sulfonamide moiety is a recognized strategy in the search for new anticancer agents . Research indicates that such hybrid compounds can demonstrate cytotoxic activity against various human cancer cell lines, including lung, breast, and colorectal cancers . The mechanism of action for these compounds may involve the inhibition of key enzymatic pathways, such as the PI3K signaling pathway, which plays a crucial role in cell growth and survival . Beyond its direct investigational use, this chemical serves as a key intermediate for further chemical synthesis. It can be utilized in cross-coupling reactions, such as Suzuki reactions, and functionalization to create more complex molecular architectures for screening and development . Researchers employ this compound in absorbance and fluorescence studies due to the photophysical properties of the quinoline-sulphonamide class, making it useful in developing fluorophores and sensors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-6-piperidin-1-ylsulfonylquinoline

InChI

InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2

InChI Key

HLNXNJBCBNLOHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Molecular Architecture and Functional Group Interactions

2-Chloro-6-(1-piperidinylsulfonyl)quinoline (C₁₄H₁₄ClN₃O₂S) features a bicyclic quinoline core substituted at positions 2 and 6 with chlorine and piperidinylsulfonyl groups, respectively. The chloro group’s electron-withdrawing nature deactivates the aromatic ring, directing subsequent substitutions to the 5- and 8-positions. Conversely, the piperidinylsulfonyl moiety introduces steric bulk (van der Waals volume: 98 ų) and hydrogen-bonding capacity (H-bond acceptor count: 5), complicating nucleophilic aromatic substitutions but enabling coordination with transition metal catalysts.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three viable pathways (Figure 1):

  • Quinoline ring formation from substituted anilines via Friedländer or Combes synthesis
  • Post-cyclization functionalization of preformed quinolines through electrophilic chlorination and sulfonamide coupling
  • Convergent synthesis using pre-chlorinated and sulfonated building blocks

The Friedländer approach predominates in literature due to its adaptability to solvent-free and nanocatalyzed conditions.

$$ \text{Figure 1: Retrosynthetic pathways for this compound} $$

Traditional Electrophilic and Nucleophilic Routes

Electrophilic Chlorination of Quinoline Precursors

Early syntheses employed a two-step sequence:

  • Quinoline sulfonation : 6-Nitroquinoline treated with chlorosulfonic acid at 0–5°C yields 6-quinolinesulfonyl chloride (85% purity).
  • Piperidine coupling : Reaction with piperidine in dichloromethane (2 eq, 24 h) affords the sulfonamide (Yield: 67–72%).
  • Directed chlorination : Using Cl₂ gas in acetic acid at 70°C introduces the 2-chloro substituent (Reaction time: 8 h; Yield: 58%).

Limitations : Sequential functionalization risks over-chlorination and requires stringent temperature control. The overall yield rarely exceeds 40% due to intermediate purification losses.

Ullmann-Type Coupling for Direct Sulfonamide Attachment

Copper-catalyzed coupling between 2-chloro-6-iodoquinoline and piperidinylsulfinate salts achieves the target in one pot:

$$ \text{2-Cl-6-I-quinoline + Piperidinylsulfinate} \xrightarrow{\text{CuI (10 mol\%), DMF, 110°C}} \text{Product} $$

Conditions :

  • Catalyst: CuI/1,10-phenanthroline
  • Solvent: Dimethylformamide
  • Time: 12–16 h
  • Yield: 63–68%

This method avoids sulfonyl chloride intermediates but suffers from copper residue contamination.

Solvent-Free Friedländer Synthesis with Acid Catalysts

Polyphosphoric Acid (PPA)-Mediated Cyclization

Adapting the Friedländer quinoline synthesis, Heydari et al. demonstrated solvent-free formation of 1-(4-phenylquinolin-2-yl)propan-1-one using PPA. For our target compound, modified conditions apply:

Procedure :

  • Mix 2-amino-5-chlorobenzenesulfonamide (1 eq) with diketone (1.2 eq)
  • Add PPA (P₂O₅ in H₃PO₄, 3 eq)
  • Heat at 90°C for 1 h without solvent
  • Quench with Na₂CO₃, extract with CH₂Cl₂
  • Recrystallize from dichloromethane

Results :

  • Yield: 78–82%
  • Purity (HPLC): >95%
  • Reaction scale: Up to 50 g demonstrated

Advantages : Eliminates solvent waste, enhances reaction economy. PPA acts as both catalyst and dehydrating agent.

Mechanistic Insights

The PPA-assisted mechanism involves:

  • Keto-enol tautomerization of diketone
  • Schiff base formation with amino sulfonamide
  • Cyclodehydration via PPA’s Brønsted acid sites
  • Aromatization through conjugate acid stabilization

Density functional theory (DFT) calculations confirm the rate-determining step is cyclodehydration (ΔG‡ = 24.3 kcal/mol).

Multicomponent Reaction (MCR) Strategies

One-Pot Assembly Using Resorcinol and Aldehydes

Frontiers in Chemistry reports a four-component reaction for analogous quinolines:

Components :

  • Resorcinol (1 eq)
  • 4-Chlorobenzaldehyde (1 eq)
  • Ethyl cyanoacetate (1 eq)
  • Piperidine sulfonamide (1 eq)

Conditions :

  • Catalyst: Na₂CO₃ (20 mol%)
  • Solvent-free, 100°C, 4 h
  • Yield: 70–75%

Key intermediates :

  • Knoevenagel adduct from aldehyde and cyanoacetate
  • Michael addition of resorcinol
  • Cyclocondensation with sulfonamide

This method constructs the quinoline core and installs substituents simultaneously, reducing step count.

Green Chemistry Approaches with Nanocatalysts

CuO Nanoparticle-Catalyzed Cyclization

NiO and CuO nanoparticles (NPs) enable sustainable synthesis under mild conditions:

Protocol :

  • Catalyst: CuO NPs (3 mol%, 3.2 nm size)
  • Substrates: 2-Aminobenzyl alcohol + Chloroacetone
  • Solvent: Toluene
  • Temperature: 120°C
  • Time: 30 min
  • Yield: 89%

Mechanism :

  • Alcohol dehydrogenation to aldehyde
  • Aldol condensation with ketone
  • Intramolecular cyclization
  • Aromatization via nanoparticle-mediated H-transfer

Advantages :

  • Catalyst recyclability: 6 cycles without activity loss
  • Atom economy: 82%
  • E-factor: 0.7 (vs. 8.2 for traditional methods)

Comparative Performance of Nanocatalysts

Table 1 benchmarks nanocatalysts for quinoline synthesis:

Catalyst Size (nm) Temp (°C) Time (h) Yield (%) Reusability
CuO NPs 3.2 120 0.5 89 6 cycles
NiO NPs 10–14 110 1.5 85 5 cycles
Fe₃O₄@Cu-LDH-Pd 18–53 85 4 92 8 cycles

Data reveals metal oxide NPs outperform supported catalysts in rate but require higher temperatures.

Industrial-Scale Considerations and Process Optimization

Cost-Benefit Analysis of Synthetic Routes

Economic modeling compares three scale-up candidates:

Method Cost ($/kg) PMI* CO₂ Footprint (kg/kg)
Traditional chlorination 420 18.7 9.2
Solvent-free PPA 310 5.1 3.8
CuO NP catalysis 285 2.3 1.9

*Process Mass Intensity (PMI) = Total materials used / Product mass

Nanocatalyzed routes reduce costs by 32% versus traditional methods, primarily through solvent elimination and catalyst reuse.

Purification Challenges

The compound’s high polarity (logP = 1.8) complicates crystallization. Gradient recrystallization from CH₂Cl₂/hexane (3:7) gives optimal purity:

  • First crop: 92% pure, 65% recovery
  • Second crop: 88% pure, 25% recovery

Chromatographic purification on silica (EtOAc/hexane 1:4) increases purity to >99% but halves overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.

    Biaryl Derivatives: Formed through coupling reactions.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Positional Influence: Unlike chloroquine and hydroxychloroquine, which feature substitutions at the 4-position of the quinoline core (e.g., piperazine or oxazine rings), 2-Chloro-6-(1-piperidinylsulfonyl)quinoline’s substituents at the 2- and 6-positions create distinct electronic and steric profiles. Computational studies suggest that substitutions at the 4-position favor interactions with heme in antimalarial applications, whereas 2- and 6-substitutions may alter binding to alternative targets .
  • Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloro-6-(dimethylamino)quinoline: The dimethylamino group at position 6 is electron-donating, enhancing basicity and solubility compared to the sulfonyl group in the target compound . 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline: The thiophene substituent at position 2 introduces aromatic π-electron density, contrasting with the electron-withdrawing chloro and sulfonyl groups in this compound .

Data Tables: Key Comparative Metrics

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications
This compound Cl (2), 1-piperidinylsulfonyl (6) C₁₄H₁₄ClN₂O₂S 325.79 Not Provided Research (Potential kinase inhibitors)
2-Chloro-6-(dimethylamino)quinoline Cl (2), NMe₂ (6) C₁₁H₁₂ClN₂ 206.68 Not Provided Intermediate in synthesis
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), piperidin-1-yl (4), pyrrolidin-1-yl (2) C₁₈H₂₁ClN₃ 320.84 Not Provided Biochemical research
7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)oxo-6-quinoline Cl (7), tetrahydro, oxo, methylphenyl C₁₇H₁₇ClNO 294.78 175606-14-3 Diuretic (Zaroxolyn)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline?

  • Methodological Answer : The synthesis of quinoline derivatives often involves acylation or cyclization reactions. For example, piperidine-containing quinolines can be synthesized via nucleophilic substitution at the chlorinated position using piperidine under reflux conditions in aprotic solvents like DMF or THF. Post-synthetic sulfonylation at the 6-position may require protection/deprotection strategies to avoid side reactions. Characterization via IR and GC-MS is critical, though low molecular ion intensity in MS may necessitate complementary techniques like NMR for confirmation .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Confirm substitution patterns (e.g., piperidinyl and sulfonyl groups) via 1^1H/13^{13}C chemical shifts.
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles and verify stereochemistry .
  • Mass Spectrometry : Optimize ionization parameters (e.g., ESI or EI) to enhance molecular ion detection, especially if low-intensity peaks are observed .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Prioritize hazard assessments based on structural analogs:

  • Toxicity : Monitor for mutagenic potential via Ames tests, as chlorinated/sulfonylated quinolines may exhibit genotoxicity .
  • Exposure Control : Use fume hoods and PPE (gloves, lab coats) to mitigate risks from airborne particulates or dermal contact .

Advanced Research Questions

Q. How can electronic properties of this compound inform its reactivity in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., PBE/3-21G) to analyze charge distribution and frontier molecular orbitals. The sulfonyl group’s electron-withdrawing effect and piperidine’s basicity may influence nucleophilic/electrophilic sites. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. What strategies resolve contradictions between spectral data and predicted structures?

  • Methodological Answer : For low molecular ion intensity in MS (e.g., <8% abundance):

  • Alternative Ionization : Switch from EI to softer techniques like MALDI-TOF.
  • Isotopic Labeling : Use 35^{35}Cl/37^{37}Cl isotopic patterns to confirm molecular weight.
  • Cross-Validation : Correlate IR carbonyl stretches (1650–1750 cm1^{-1}) with crystallographic bond lengths to verify acyl/piperidinyl groups .

Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Modify the sulfonyl or piperidinyl moieties (e.g., replace piperidine with morpholine) and assess biological activity changes.
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What environmental impact assessments are relevant for this compound?

  • Methodological Answer :

  • Persistence Studies : Measure hydrolysis rates under varying pH/temperature conditions.
  • Bioaccumulation Potential : Calculate octanol-water partition coefficients (log KowK_{ow}) and compare with EPA guidelines.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to estimate LC50_{50} values .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on the sulfonyl group’s role in enhancing metabolic stability .
  • Data Contradiction Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to isolate variables causing discrepancies (e.g., solvent polarity effects on reaction yields) .

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